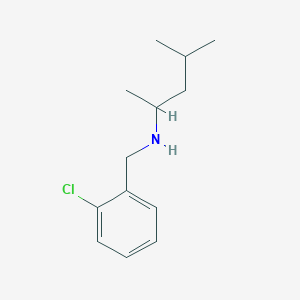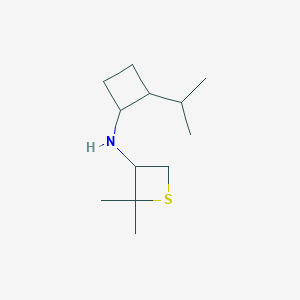
N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine is a complex organic compound characterized by its unique structural features The compound consists of a cyclobutyl ring substituted with an isopropyl group, and a thietan ring substituted with a dimethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl and thietan rings. One common method involves the Suzuki-Miyaura coupling reaction, which enables the formation of cyclobutyl rings in moderate to excellent yields . The reaction conditions often include the use of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thietan compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine include other cyclobutyl and thietan derivatives, such as:
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclobutyl and thietan rings, along with the isopropyl and dimethylamine substituents, makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H23NS |
|---|---|
Molekulargewicht |
213.38 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(2-propan-2-ylcyclobutyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-8(2)9-5-6-10(9)13-11-7-14-12(11,3)4/h8-11,13H,5-7H2,1-4H3 |
InChI-Schlüssel |
JMZKKSKDZHKMES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC1NC2CSC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


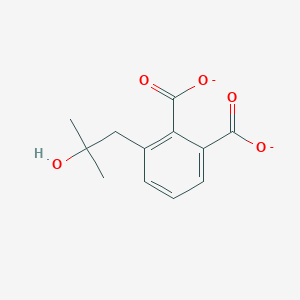
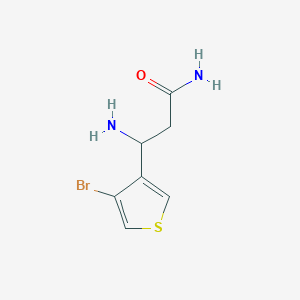
![1-((8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl)guanidine](/img/structure/B13328742.png)
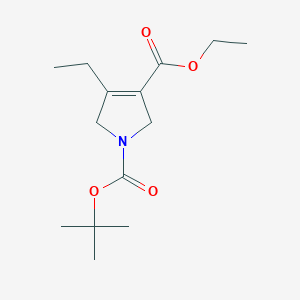
![3-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13328762.png)

![7-Fluoro-4-iodobenzo[d]thiazole](/img/structure/B13328768.png)

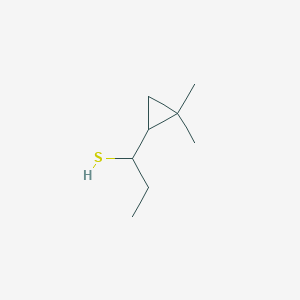


![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
